molecular formula C11H15N5O5 B022593 Ganciclovir Mono-O-acetate CAS No. 88110-89-8

Ganciclovir Mono-O-acetate

Cat. No. B022593
CAS RN: 88110-89-8
M. Wt: 297.27 g/mol
InChI Key: YKLKCCHLLFMWQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ganciclovir Mono-O-acetate and related ester prodrugs are synthesized to improve Ganciclovir's ocular bioavailability and therapeutic efficacy. A series of short-chain carboxylic mono- and diesters of Ganciclovir have been synthesized, demonstrating that esterification affects the drug's physicochemical properties, such as solubility and partition coefficient, which are crucial for its effectiveness against herpes viruses (Dias, Anand, & Mitra, 2002).

Molecular Structure Analysis

The molecular structure of Ganciclovir Mono-O-acetate involves the esterification of the hydroxyl group of Ganciclovir, which modifies its molecular interactions and stability. The structure and molecular interactions of Ganciclovir derivatives, including ester prodrugs, have been investigated to understand their stability and activity against viruses. These structural modifications aim to enhance Ganciclovir's lipophilicity and biological activity, facilitating its penetration through cellular membranes (Fernandes et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of Ganciclovir Mono-O-acetate are influenced by its ester linkage, which impacts its solubility, stability, and bioreversion kinetics. The ester prodrugs of Ganciclovir undergo hydrolysis in ocular tissues, releasing the active drug. This bioreversion is dependent on the ester chain length, with variations in the rate of hydrolysis affecting the drug's therapeutic effectiveness and selectivity against various Herpes viruses (Dias, Anand, & Mitra, 2002).

Physical Properties Analysis

The physical properties of Ganciclovir Mono-O-acetate, such as solubility, partition coefficient, and stability, are critical for its pharmacokinetic behavior. Esterification generally decreases solubility in aqueous environments while increasing lipophilicity, which is beneficial for crossing biological barriers. These properties are finely tuned through the selection of ester side chains, aiming to optimize the drug's ocular bioavailability and therapeutic index (Patel et al., 2005).

Chemical Properties Analysis

The chemical stability of Ganciclovir Mono-O-acetate is influenced by its ester bond, which is susceptible to hydrolysis in biological environments. This hydrolysis releases the active Ganciclovir, a critical aspect of the drug's mechanism of action against CMV. The rate of this conversion and the stability of the prodrug in various pH environments are significant for its efficacy and safety profile. The design of these prodrugs aims to achieve a balance between stability in the formulation and reactivity in the target tissues, ensuring effective drug release and antiviral activity (Dias, Anand, & Mitra, 2002).

Safety And Hazards

Ganciclovir Mono-O-acetate should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation and inhalation of mist, gas, or vapors should be avoided .

properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKCCHLLFMWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333225
Record name 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganciclovir Mono-O-acetate

CAS RN

88110-89-8
Record name 9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-acetoxy-1-propanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(R,S)-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-acetoxy-1-propanol
Source European Chemicals Agency (ECHA)
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Record name 2-((2-AMINO-1,6-DIHYDRO-6-OXO-9H-PURIN-9-YL)METHOXY)-3-ACETOXY-1-PROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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